molecular formula C18H19Cl2NS B7803723 Chlorprothixene hydrochloride CAS No. 1229-38-5

Chlorprothixene hydrochloride

Cat. No. B7803723
CAS RN: 1229-38-5
M. Wt: 352.3 g/mol
InChI Key: YWKRLOSRDGPEJR-KIUKIJHYSA-N
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Description

Chlorprothixene hydrochloride is a useful research compound. Its molecular formula is C18H19Cl2NS and its molecular weight is 352.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chlorprothixene hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorprothixene hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectrophotometric Analysis

  • Chlorprothixene hydrochloride can be determined using spectrophotometric methods, such as extractive-spectrophotometric and oxidative methods, allowing for precise measurements in pharmaceutical solutions (Starczewska & Karpińska, 2002).
  • Another spectrophotometric method involves the formation of ion-pair complexes with niobium (V) thiocyanate complex, suitable for the determination of chlorprothixene hydrochloride in commercial products (Misiuk, 2000).

Photophysics and Photochemistry

  • Chlorprothixene undergoes Z/E isomerization upon in vitro irradiation, impacting its pharmacokinetic properties. The process is not dependent on oxygen concentration and leads to the formation of 2‐chlorothioxanthone (CTX) after prolonged irradiation (Piñero et al., 2009).
  • The photophysical properties of 2‐chlorothioxanthone, a primary photoproduct of chlorprothixene, have been studied, revealing higher absorption coefficients and triplet quantum yields, which might intensify the photosensitization side effects of chlorprothixene (Piñero Santiago et al., 2011).

Environmental Impact

  • Chlorprothixene's environmental fate and ecotoxicity have been investigated, highlighting its potential harm when released into aquatic environments. Studies on its biodegradability and photo-transformations have suggested further research focusing on chlorprothixene and its phototransformation products (Khaleel et al., 2019).

Analytical Applications

  • Various methods like UV-VIS spectrophotometry and RP-HPLC have been developed for the quantitative determination of chlorprothixene in pharmaceutical forms, facilitating its accurate analysis in clinical and research settings (Jian-qin, 2007).

Medical Research Applications

  • Chlorprothixene has been identified as a potential drug inducing apoptosis and autophagic cell death in acute myeloid leukemia cells, indicating its potential repositioning for AML therapy (Du et al., 2020).

properties

IUPAC Name

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKRLOSRDGPEJR-KIUKIJHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017267
Record name Chlorprothixene hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorprothixene hydrochloride

CAS RN

6469-93-8, 2461-06-5
Record name Chlorprothixene hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6469-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioxanthene, 2-chloro-9-(3-(dimethylamino)propylidene)-, hydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorprothixene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorprothixene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorprothixene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLORPROTHIXENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/268KCR965N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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